molecular formula C12H8Cl2OS B15064710 1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone

1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone

Cat. No.: B15064710
M. Wt: 271.2 g/mol
InChI Key: VVGILGQVOBBIPV-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone is a chemical compound that belongs to the class of organosulfur compounds It features a thiophene ring substituted with two chlorine atoms and a phenyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone typically involves the condensation of 2,5-dichlorothiophene with acetophenone under basic conditions. A common method includes the use of sodium hydroxide as a base in an ethanol solvent, followed by heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride produces the corresponding alcohol .

Scientific Research Applications

1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dichlorothiophen-3-yl)-2-propen-1-one: A similar compound with a propenone moiety instead of ethanone.

    3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole: Another related compound with a pyrazole ring.

Uniqueness

1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone is unique due to its specific substitution pattern and the presence of both a thiophene and phenyl group. This combination of structural features contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H8Cl2OS

Molecular Weight

271.2 g/mol

IUPAC Name

1-(2,5-dichlorothiophen-3-yl)-2-phenylethanone

InChI

InChI=1S/C12H8Cl2OS/c13-11-7-9(12(14)16-11)10(15)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

VVGILGQVOBBIPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(SC(=C2)Cl)Cl

Origin of Product

United States

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